Thiopc

Description

Contextualization of Thiopc Analogues within Synthetic Phospholipid Chemistry

The synthesis of non-natural phospholipid analogues is a cornerstone of chemical lipidology, enabling the creation of molecular tools to probe and manipulate biological systems. Thio-PC analogues are synthesized through several innovative chemical strategies that allow for precise control over their structure and function.

One prominent method is Native Chemical Ligation (NCL) , a powerful chemoselective reaction used to couple long-chain acyl thioesters with cysteine-functionalized lysolipids. nih.gov This approach results in the formation of phospholipids (B1166683) with a native peptide bond, which can self-assemble into vesicles several microns in diameter. nih.gov Another strategy, Histidine Ligation (HL) , utilizes the catalytic activity of a histidine-containing lysolipid to drive its coupling to a long-chain acyl thioester. nih.govusra.edu This method produces biomimetic phospholipids that readily form micron-sized vesicles and is highly effective for encapsulating biomolecules. nih.govusra.edu

Furthermore, thiol-yne click chemistry offers a rapid and efficient route to produce dithioether phospholipid analogues. nih.gov This photo-initiated reaction couples alkynyl head groups with thiol-modified lipid tails, creating structures that closely mimic the function of natural lipids. nih.gov A key advantage of the resulting thioether linkages is their enhanced stability against enzymatic hydrolysis. nih.gov These synthetic methodologies collectively provide a versatile toolkit for generating this compound analogues, which serve as crucial components in the construction of artificial membranes and systems that mimic natural membrane generation. nih.gov

| Synthetic Strategy | Key Reactants | Linkage Formed | Key Feature |

| Native Chemical Ligation (NCL) | Acyl thioesters, Cysteine-functionalized lysolipids | Phospholipid | Highly specific and chemoselective; forms self-assembling vesicles. nih.gov |

| Histidine Ligation (HL) | Acyl thioesters, Histidine-containing lysolipids | Biomimetic Phospholipid | Catalytic, biocompatible, and efficient for biomolecule encapsulation. nih.govusra.edu |

| Thiol-yne Click Chemistry | Alkynyl head groups, Thiol-modified lipid tails | Dithioether Phospholipid | Rapid, one-step assembly; produces enzyme-resistant lipids. nih.gov |

Foundational Role of Thioester Modifications in Lipid Probes and Enzymatic Substrates

The strategic replacement of an ester bond with a thioester bond in phospholipid analogues is fundamental to their use as probes and substrates, particularly for studying enzyme activity. Thioester analogues of glycerophospholipids serve as convenient colorimetric substrates for measuring the activity of phospholipases (PLs), especially phospholipase A2 (PLA2). caymanchem.comglpbio.com

The mechanism relies on the enzymatic cleavage of the thioester bond. For example, Diheptanoyl Thio-PC is a widely used substrate for most PLA2 enzymes. medchemexpress.comcaymanchem.com When PLA2 hydrolyzes the sn-2 acyl bond of this analogue, it releases a fatty acid and a lysophospholipid containing a free thiol group. medchemexpress.comcaymanchem.com This newly exposed thiol can then react with a chromogenic reagent, such as DTNB (Ellman's reagent), producing a measurable color change. medchemexpress.comcaymanchem.com This allows for a continuous spectrophotometric assay to determine PLA2 activity. caymanchem.com

Different this compound analogues can be used to probe the specificity of various PLA2 enzymes. For instance, Heptanoyl thio-PC, which has an ether-linked moiety at the sn-1 position instead of a second thioester, shows significantly reduced activity with certain PLA2 enzymes compared to the di-thioester version, Diheptanoyl Thio-PC. caymanchem.com This differential activity highlights how specific thioester modifications can be used to create tailored substrates to investigate the function and substrate preferences of lipid-modifying enzymes. caymanchem.com

| This compound Analogue | Primary Application | Mechanism of Action |

| Diheptanoyl Thio-PC | Substrate for Phospholipase A2 (PLA2) | PLA2 cleaves the sn-2 thioester bond, releasing a free thiol for colorimetric detection. medchemexpress.comcaymanchem.com |

| Heptanoyl thio-PC | Substrate for Phospholipase A2 (PLA2) | An analogue of Diheptanoyl Thio-PC used to study enzyme specificity; shows lower activity with some PLA2s. caymanchem.com |

| Arachidonoyl Thio-PC | Research chemical probe | A thioester analogue containing the polyunsaturated arachidonoyl chain. nih.gov |

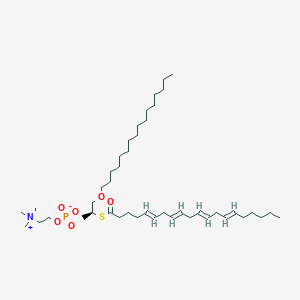

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14+,22-20+,25-24+,31-29+/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCLGYBUIDZNF-SEHARXJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146797-82-2 | |

| Record name | 1-Hexadecyl-2-arachidonoylthio-2-deoxyglycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146797822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Thiopc Analogues

Chiral Synthesis Approaches to Thiopc Analogues

The glycerol (B35011) backbone of phospholipids (B1166683) is chiral, possessing sn-1, sn-2, and sn-3 positions, which necessitates stereoselective synthetic approaches to yield biologically active and structurally defined this compound analogues.

Stereoselective synthesis is crucial for creating thiophosphatidylcholines with defined configurations, mimicking natural phospholipids. Early work by Hendrickson et al. demonstrated the chiral synthesis of dithiolester analogs of phosphatidylcholine nih.gov. These approaches often leverage chiral precursors to control the stereochemistry of the glycerol backbone. For instance, in the broader context of phospholipid and triacylglycerol synthesis, enantiopure (R)- and (S)-solketals or L-glyceric acid derivatives serve as chiral templates nih.govmdpi.comresearchgate.net. Chemoenzymatic methods, frequently employing regioselective lipases like Candida antarctica lipase (B570770) B (CAL-B), are instrumental in achieving precise acylation at specific hydroxyl groups of the glycerol backbone, ensuring stereochemical integrity nih.govmdpi.comcaymanchem.com. These techniques, while demonstrated for other lipid classes, provide a foundation for the stereocontrolled synthesis of this compound analogues.

The introduction of thioester linkages at specific positions within the phospholipid structure is a defining feature of many this compound analogues. These linkages are critical for their function, particularly as enzyme substrates. The synthesis of acylthioester analogs of lysolecithins exemplifies this, where a thioester bond can be introduced through a Walden-inversion reaction researchgate.net. This typically involves the reaction of a suitably protected and activated glycerol derivative (e.g., a tosylated glycerol) with a potassium thioacetate, leading to the formation of the thioester linkage at a desired sn-position researchgate.net. Furthermore, thioesters can be formed through the condensation of carboxylic acids with thiols, a reaction that has been shown to occur even in aqueous conditions, offering versatile synthetic routes nih.govglenresearch.com. Native chemical ligation (NCL), a method traditionally used in peptide synthesis, has also been explored for forming thioester linkages in the context of creating artificial phospholipid membranes, suggesting its potential for complex this compound analogue synthesis nih.govbiorxiv.org.

Synthesis of Diverse this compound Molecular Species

The synthetic methodologies allow for the creation of a wide range of this compound molecular species, varying in acyl chain length and saturation, which influences their physical properties and biological interactions.

Short-chain this compound analogues are often synthesized for their enhanced water solubility, making them suitable for in vitro enzymatic assays and studies of membrane interactions. A prominent example is Diheptanoyl Thio-PC, formally known as 1,2-bis(heptanoylthio) Glycerophosphocholine. This compound features heptanoyl thioester groups at both the sn-1 and sn-2 positions of the glycerol backbone, and its (S)-configuration is a result of chiral synthesis nih.gov. Diheptanoyl Thio-PC is widely utilized as a substrate for various phospholipase A2s (PLA2s) nih.gov. While the prompt mentions "Dihexanoyl this compound," specific PubChem entries for a thio analogue of dihexanoyl phosphatidylcholine were not identified in the search results; common references to "Dihexanoyl PC" (e.g., 1,2-Dihexanoyl-sn-glycero-3-phosphocholine) denote a non-thio compound nih.govcaymanchem.comsigmaaldrich.com. Therefore, Diheptanoyl Thio-PC serves as a primary example of a short-chain thiophosphatidylcholine analogue.

Long-chain this compound analogues incorporate longer fatty acyl chains, influencing their membrane integration and interaction with lipid-modifying enzymes. Palmitoyl (B13399708) Thio-PC is a well-known example, containing a palmitoyl thioester at the sn-2 position of the glycerol backbone researchgate.net. Arachidonoyl Thio-PC (ATPC) is another significant long-chain analogue, featuring an arachidonoyl thioester at the sn-2 position labshake.com. Both Palmitoyl Thio-PC and Arachidonoyl Thio-PC are widely employed as synthetic substrates for the measurement of phospholipase A2 (PLA2) activity across different PLA2 isoforms, including sPLA2, cPLA2, and iPLA2 researchgate.netlabshake.comnih.govresearchgate.netphysiology.orgnih.govisotope.combocsci.comst-andrews.ac.ukatdbio.com. The synthesis of these long-chain analogues typically involves the acylation of appropriately protected glycerol precursors with the corresponding fatty thioacids or activated acyl thioesters, followed by deprotection and purification steps.

Here is a summary of selected this compound analogues and their characteristics:

| Compound Name | Acyl Chain Length/Type | Thioester Position | Primary Application |

| Diheptanoyl Thio-PC | C7 (short-chain) | sn-1, sn-2 | PLA2 substrate |

| Palmitoyl Thio-PC | C16 (long-chain) | sn-2 | Chromogenic PLA2 substrate |

| Arachidonoyl Thio-PC (ATPC) | C20 (long-chain) | sn-2 | PLA2 substrate |

Advanced Derivatization for Functional Probes

This compound analogues are frequently derivatized to serve as functional probes, particularly for enzymatic assays. The most common application involves their use as chromogenic substrates for phospholipase activity. When a phospholipase, such as PLA2, hydrolyzes the thioester bond at the sn-2 position of a this compound analogue, it releases a free thiol group researchgate.netnih.gov. This liberated thiol can then react with chromogenic reagents, most notably 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent researchgate.netnih.gov. This reaction produces a bright yellow product (5-thio-2-nitrobenzoate, NTB) with a distinct absorbance maximum at approximately 412-414 nm, allowing for the spectrophotometric quantification of enzyme activity researchgate.netnih.govlabshake.comnih.govisotope.combocsci.comst-andrews.ac.ukatdbio.com. This derivatization strategy provides a convenient and sensitive method for continuously monitoring phospholipase activity in vitro.

Beyond chromogenic detection, the presence of reactive thiol groups (either inherent or generated upon enzymatic cleavage) in this compound analogues offers opportunities for further advanced derivatization. While specific examples of fluorescent or spin-labeled this compound analogues were not detailed in the search results, general methodologies exist for incorporating fluorescent tags (fluorophores) and spin labels (molecules containing unpaired electrons, typically nitroxide radicals) into biomolecules for imaging, spectroscopy, and structural studies mdpi.comglenresearch.comisotope.comst-andrews.ac.ukatdbio.compitt.edunih.govrsc.orgbiorxiv.org. These general derivatization techniques, which often involve site-specific chemical reactions with functional groups, could be adapted to this compound analogues to create a broader range of functional probes for diverse biochemical and biophysical investigations.

Synthesis of Fluorescently Tagged this compound Analogues (e.g., Prodan-PC)

The synthesis of fluorescently tagged this compound analogues, such as Prodan-PC (PPC), exemplifies the strategic incorporation of a fluorescent reporter into the lipid structure. A notable method for synthesizing Prodan-PC involves the incubation of a dithiolester analog of phosphatidylcholine, specifically 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphocholine (referred to as thio-PC), with acrylodan dergipark.org.trnih.govnih.gov. This reaction is carried out in the presence of phospholipase A2, which facilitates the in situ generation of lysothio-PC, a crucial intermediate for the subsequent reaction with acrylodan dergipark.org.trnih.gov.

Prodan-PC, once synthesized, exhibits distinct fluorescent properties that are sensitive to its environment. For instance, in ethanol (B145695), Prodan-PC shows a maximum absorption at 370 nm, with fluorescence emission maxima at 530 nm in water and 498 nm in ethanol dergipark.org.tr. The emission spectrum of the prodan (B132024) moiety displays a significant shift to shorter wavelengths in nonpolar environments due to charge separation in the excited state, highlighting its utility as a polarity-sensitive fluorescent probe nih.gov. Research findings indicate that Prodan-PC binds to phospholipase A2, evidenced by an increase in emission at 480 nm and an increase in fluorescence anisotropy dergipark.org.trnih.gov. Apparent dissociation constants have been calculated for Prodan-PC complexes with phospholipase A2 from sources such as Crotalus adamanteus, Naja naja naja, and porcine pancreas dergipark.org.trnih.gov.

Methodologies for Introducing Spectroscopic Reporter Groups

The introduction of spectroscopic reporter groups into this compound analogues is a versatile strategy to enable their detection and monitoring in biological systems. Beyond fluorescent tags like Prodan-PC, other methodologies involve the incorporation of chromogenic or spin-labeled moieties.

A widely utilized approach involves thioester analogs of glycerophospholipids, which, when combined with Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid) or DTNB), serve as convenient colorimetric substrates for measuring phospholipase activity nih.govplantaedb.comnih.govinvivochem.cn. For example, Palmitoyl thio-PC, which contains a palmitoyl thioester at the sn-2 position of the glycerol backbone, undergoes hydrolysis by PLA2 to yield a free thiol nih.govnih.gov. This free thiol then readily reacts with DTNB, producing a bright yellow product with an absorbance maximum at 412 nm, allowing for spectrophotometric quantification of PLA2 activity nih.govnih.govnih.gov. This method has been applied to measure bee venom sPLA2 activity in mixed micelle systems nih.govnih.gov.

Furthermore, functionalized phosphatidylcholines, including this compound analogues, can incorporate spectroscopically active spin-labeled and fluorescent reporter groups through postsynthetic derivatization of chain terminal ω-aminoalkyl functions of their acyl substituents Current time information in Las Vegas, NV, US.. This flexibility in synthetic methods provides convenient routes to a wide range of structurally variable phospholipids, facilitating diverse physicochemical, enzymological, and cell-biological studies Current time information in Las Vegas, NV, US.. Fluorogenic phosphatidylcholine analogs have also been synthesized, containing pairs of fluorophores and quenchers on their acyl tails, designed as probes for secretory phospholipase A2 (sPLA2) detection and quantitative assays citeab.com.

Biochemical and Enzymatic Research Applications of Thiopc Analogues

Thiopc Analogues as Substrates for Lipolytic Enzymes

Differentiation and Specificity Profiling of PLA2 Isoforms

Substrate Selectivity for Calcium-Independent PLA2 (iPLA2)

This compound analogues demonstrate distinct substrate selectivities among different phospholipase A2 (PLA2) isoforms. Diheptanoyl Thio-PC, a commonly used analogue, functions as a substrate for all PLA2s, with the notable exceptions of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH). This characteristic confirms its utility as a substrate for calcium-independent PLA2 (iPLA2) activity bertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.comsapphire-usa.comcenmed.com. Another significant analogue, Arachidonoyl Thio-PC, serves as a substrate for a broader range of PLA2s, including secretory PLA2 (sPLA2), cPLA2, and iPLA2 glpbio.comcaymanchem.com. The hydrolysis of these thioester-linked substrates by iPLA2 results in the generation of a free thiol group on the lysophospholipid, which can be quantitatively detected using chromogenic reagents in spectrophotometric assays, enabling the measurement of iPLA2 enzyme activities bertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.comsapphire-usa.comglpbio.comcaymanchem.comresearchgate.netbiomol.com.

Investigation of Platelet-Activating Factor Acetylhydrolase (PAF-AH) Interaction

Research utilizing this compound analogues has provided important information regarding their interaction, or lack thereof, with platelet-activating factor acetylhydrolase (PAF-AH). Notably, Diheptanoyl Thio-PC is explicitly identified as not being a substrate for PAF-AH bertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.comsapphire-usa.comcenmed.com. This specificity makes Diheptanoyl Thio-PC a valuable tool for distinguishing the activity of other PLA2s from that of PAF-AH, an enzyme responsible for inactivating platelet-activating factor (PAF) by hydrolyzing it into acetate (B1210297) and lyso-PAF genecards.org. This selective non-interaction underscores the importance of the thioester modification in defining substrate recognition by different lipolytic enzymes.

Enzymatic Reaction Kinetics and Mechanisms with this compound Substrates

This compound analogues are instrumental in dissecting the kinetic parameters and mechanistic intricacies of enzymatic hydrolysis, particularly for phospholipases that act at lipid-water interfaces.

Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax)

Thioester analogs of phosphatidylcholine (thio-PC) and phosphatidylethanolamine (B1630911) (thio-PE) have been extensively employed to determine the kinetic parameters of enzymes like cobra venom phospholipase A2 in mixed micellar systems with Triton X-100 nih.govnih.govresearchgate.netescholarship.orgescholarship.org. Studies have shown that the initial binding constant (Ks) for both thio-PC and thio-PE was similar, ranging between 0.1 and 0.2 mM nih.govresearchgate.netescholarship.orgescholarship.org. The apparent Michaelis constants (Km) were approximately 0.1 mol fraction for both substrates nih.govresearchgate.netescholarship.orgescholarship.org. Significant differences were observed in the maximal velocity (Vmax) values, with thio-PC yielding a Vmax of 440 µmol min⁻¹ mg⁻¹ and thio-PE showing a Vmax of 89 µmol min⁻¹ mg⁻¹ nih.govresearchgate.netescholarship.orgescholarship.org. This suggests that the enzyme's preference for phosphatidylcholine over phosphatidylethanolamine in Triton X-100 mixed micelles is primarily an effect on the catalytic rate rather than the apparent binding of the phospholipid nih.govresearchgate.netescholarship.orgescholarship.org.

Table 1: Enzyme Kinetic Parameters for Cobra Venom Phospholipase A2

| Substrate | Ks (Initial Binding) | Km (Apparent Michaelis Constant) | Vmax (µmol min⁻¹ mg⁻¹) |

| Thio-PC | 0.1 - 0.2 mM | ~0.1 mol fraction | 440 |

| Thio-PE | 0.1 - 0.2 mM | ~0.1 mol fraction | 89 |

Influence of Micellar Environment on Enzymatic Hydrolysis Rates

The micellar environment plays a critical role in the enzymatic hydrolysis rates of this compound substrates. Phospholipase A2 enzymes are amphiphilic in nature and primarily act on phospholipid assemblies at the lipid-water interface rather than on isolated monomeric phospholipids (B1166683) escholarship.orgmdpi.com. The rate of hydrolysis of thio-PC by Naja naja phospholipase A2 exhibits a sharp increase at approximately 0.17 mM, which corresponds to the critical micellar concentration (CMC) of the lipid, highlighting the necessity of an aggregated substrate for optimal enzyme activity nih.gov. Furthermore, the concentration of non-ionic detergents in mixed micelles significantly influences the enzymatic activity. For instance, when using 1 mM 2-thioPC as a substrate, increasing the concentration of Triton X-100 from 4 mM to 16 mM resulted in a substantial decrease in the specific activity of bee-venom phospholipase A2, from 96.9 µmol/min/mg to 17.9 µmol/min/mg medchemexpress.cn. This demonstrates that the specific composition and structure of the micellar environment directly modulate the efficiency of enzymatic hydrolysis.

Table 2: Influence of Triton X-100 Concentration on Bee Venom PLA2 Activity

| Substrate (Concentration) | Triton X-100 Concentration (mM) | Specific Activity (µmol/min/mg) |

| 2-thioPC (1 mM) | 4 | 96.9 |

| 2-thioPC (1 mM) | 16 | 17.9 |

Elucidation of Catalytic Mechanisms through Thioester Cleavage Analysis

This compound analogues are invaluable for elucidating the catalytic mechanisms of phospholipase A2 through the analysis of thioester cleavage. The core mechanism involves the hydrolysis of the thioester bond at the sn-2 position of the glycerol (B35011) backbone by PLA2, which liberates a free thiol group on the resulting lysophospholipid bertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.comsapphire-usa.comglpbio.comcaymanchem.combiomol.comcenmed.combenchchem.comscbt.commedchemexpress.comwindows.netebiohippo.comabcam.co.jpnih.gov. This free thiol can be quantitatively detected by its reaction with chromogenic reagents such as 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, or DTP, producing a bright yellow product with an absorbance maximum at 412 nm bertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.comsapphire-usa.comglpbio.comcaymanchem.combiomol.commdpi.commedchemexpress.cncenmed.combenchchem.comscbt.commedchemexpress.comwindows.netebiohippo.comabcam.co.jpnih.govethz.chmdpi.com. The use of thioester linkages in these substrates is particularly advantageous because the carbon-sulfur (C-S) bond is inherently weaker than the carbon-oxygen (C-O) bond found in natural ester phospholipids. This structural modification allows PLA2 enzymes to hydrolyze thioester compounds two to three times faster than their regular ester counterparts, thereby facilitating the study of rapid catalytic events and enabling more sensitive assays for enzyme activity mdpi.com.

Enzyme-Substrate Binding Dynamics

The interaction between enzymes and this compound substrates involves dynamic processes that are crucial for catalysis. For enzymes like phospholipase A2, which act on aggregated substrates, the binding process is multi-step. The water-soluble enzyme initially binds to a phospholipid molecule at the micelle interface nih.govresearchgate.netescholarship.orgescholarship.org. This initial binding is followed by the enzyme binding to additional phospholipid molecules within the interface, ultimately leading to catalytic hydrolysis nih.govresearchgate.netescholarship.orgescholarship.org. This enzyme-lipid binding at the surface is a key factor in the activation of the enzyme, influencing its catalytic efficiency (Vmax) rather than its initial binding affinity nih.gov.

The formation of an enzyme-substrate complex is fundamental to lowering the activation energy of the reaction and promoting its rapid progression brainbrooder.com. Enzymes achieve this by optimally orienting substrates and, in some cases, by inducing conformational changes that contort substrate molecules, thereby facilitating bond-breaking and the transition to the reaction's activated state brainbrooder.com. The active site and binding site within the enzyme play critical roles in precisely positioning the substrates for catalysis numberanalytics.com. While specific detailed dynamics for this compound binding are often inferred from general PLA2 mechanisms, the design of this compound analogues with their distinctive thioester bonds allows for specific chemical interrogation of the catalytic step, providing indirect insights into the dynamic interplay at the active site.

Quantification of Dissociation Constants for Enzyme-Thiopc Complexes

The interaction between enzymes and this compound analogues can be quantitatively assessed by determining their dissociation constants (), which reflect the binding affinity between the enzyme and the analogue. A lower value indicates a higher binding affinity. Research has quantified the apparent dissociation constants for various phospholipase A2 enzymes with Prodan-PC (PPC), a fluorescent this compound analogue. For instance, the apparent dissociation constant for PPC binding to Crotalus adamanteus phospholipase A2 was determined to be 0.323 µM nih.gov. Similarly, apparent dissociation constants for PPC complexes with Naja naja naja phospholipase A2, porcine pancreas phospholipase A2, and porcine pancreas prophospholipase A2 were found to be 0.509 µM, 0.107 µM, and 0.114 µM, respectively nih.gov.

Studies involving chiral dithiol ester analogues of phosphatidylcholine (thio-PC) and phosphatidylethanolamine (thio-PE) as substrates for phospholipase A2 have shown initial binding () values ranging between 0.1 and 0.2 mM wikipedia.orgnih.gov. The apparent Michaelis constants () for these interactions were approximately 0.1 mol fraction wikipedia.orgnih.gov.

Table 1: Apparent Dissociation Constants for Enzyme-Thiopc Complexes

| Enzyme Complex | This compound Analogue | Apparent Dissociation Constant () | Unit | Reference |

| Crotalus adamanteus Phospholipase A2 | Prodan-PC | 0.323 | µM | nih.gov |

| Naja naja naja Phospholipase A2 | Prodan-PC | 0.509 | µM | nih.gov |

| Porcine Pancreas Phospholipase A2 | Prodan-PC | 0.107 | µM | nih.gov |

| Porcine Pancreas Prophospholipase A2 | Prodan-PC | 0.114 | µM | nih.gov |

| Cobra Venom Phospholipase A2 (initial binding) | Thio-PC | 0.1 - 0.2 | mM | wikipedia.orgnih.gov |

| Cobra Venom Phospholipase A2 (initial binding) | Thio-PE | 0.1 - 0.2 | mM | wikipedia.orgnih.gov |

Role of Cations in Enzyme-Thiopc Binding (e.g., Calcium Dependency)

Cations, particularly calcium ions, play a crucial role in the binding and activity of phospholipases with this compound analogues. The binding of Prodan-PC (PPC) to Crotalus adamanteus phospholipase A2 was found to be dependent on the presence of calcium ions nih.gov. This dependency is a common characteristic among various phospholipase A2 enzymes. For instance, secreted phospholipases A2 (sPLA2s) are known to be Ca2+-dependent enzymes. Similarly, cytosolic phospholipase A2 (cPLA2) requires micromolar concentrations of Ca2+ for its enzymatic activity.

Further investigations into the kinetics of human nonpancreatic secreted phospholipase A2 suggest that this enzyme has evolved to hydrolyze substrates effectively at high calcium concentrations wikipedia.org. The pH profile of the apparent binding constants for cobra venom phospholipase A2, determined using thio-PC as a substrate, yielded a pKa of 6.1 ± 0.4, which is consistent with a pKa of 5.9 previously established through calcium binding studies. This consistency underscores the significant influence of calcium on the enzyme's interaction with its substrates.

Investigation of this compound Analogues as Phospholipase Inhibitors

While this compound analogues are predominantly utilized as substrates for measuring phospholipase activity due to the detectable thiol group released upon hydrolysis, some analogues have also been investigated for their inhibitory properties. Notably, Prodan-PC (PPC) has been shown to inhibit the activity of pancreatic phospholipase A2 when present in thio-PC-sodium cholate (B1235396) mixed micelles nih.gov. This demonstrates that beyond their primary role as substrates, certain this compound analogues can exhibit inhibitory effects on phospholipase activity, highlighting their versatility in biochemical research.

Biophysical Investigations of Thiopc Analogues in Membrane Systems

Interactions with Lipid Bilayers and Model Membranes

Thiopc analogues engage in intricate interactions with lipid bilayers and model membranes, influencing their fundamental biophysical properties. The unique chemical modifications, particularly the sulfur atom, contribute to distinct behaviors compared to their oxygen-containing counterparts.

Impact on Membrane Permeability Characteristics

The incorporation of this compound analogues, such as 1,2-Hexanoylthiophosphotidylcholine (dic6-thiopc), into lipid bilayers has been shown to result in altered membrane permeability nih.gov. Membrane permeability, defined as the ability of a membrane to allow specific substances to pass through it, is a critical determinant of diffusion rates and direction across the membrane nih.gov. Biological membranes, primarily composed of a phospholipid bilayer, act as barriers to most polar and charged substances due to their hydrophobic interior nih.gov.

The modification involving the sulfur atom in this compound analogues is a key factor influencing this altered permeability nih.gov. While general membrane permeability can be affected by factors such as temperature, which increases phospholipid movement and thus permeability, and cholesterol, which can decrease permeability by filling gaps between phospholipid tails, the specific structural changes introduced by this compound are central to their impact nih.govfishersci.ca. Research indicates that the unique properties of these synthetic phospholipids (B1166683) can improve the encapsulation efficiency and release profile of therapeutic agents when used in lipid nanoparticles, suggesting a controlled influence on membrane permeability for specific applications nih.gov.

Modulation of Lipid Bilayer Stability and Fluidity

The presence of the sulfur atom in this compound analogues significantly affects the stability and fluidity of lipid bilayers nih.gov. Membrane fluidity is crucial for various cellular processes, and its regulation is often dependent on factors like sterol content and the degree of unsaturation in fatty acid tails. Saturated phospholipids tend to form dense, rigid structures, while unsaturated phospholipids, with their "kinks" in fatty acid tails, promote more loosely packed and fluid membranes.

Thioester linkages in compounds like Palmitoyl (B13399708) Thio-PC enhance their reactivity with enzymes and influence membrane fluidity and dynamics. Similarly, the amphiphilic nature of 1,2-bis(Heptanoylthio)glycerophosphocholine facilitates its interactions with lipid bilayers, potentially modulating both membrane fluidity and permeability.

The modulation of membrane fluidity and stability by lipid composition is a well-established phenomenon. For instance, cholesterol integrates into lipid bilayers, influencing lipid packing density, reducing lateral diffusion, and enhancing bilayer thickness, thereby adding rigidity while maintaining fluidity in disordered regions. Studies have shown that membrane fluidity can modulate the thermal stability of embedded proteins, highlighting the sensitivity of membrane properties to lipid composition. The ability of this compound analogues to influence these fundamental characteristics makes them valuable tools for studying membrane structure and function nih.gov.

Formation and Behavior of this compound-Containing Lipid Assemblies

Beyond their direct interaction with planar lipid bilayers, this compound analogues are instrumental in the formation and characterization of various lipid assemblies, including mixed micelles, liposomes, and vesicles. These structured systems serve as crucial models for understanding biological processes and for developing advanced delivery systems.

Mixed Micelle Formation and Characterization

This compound analogues are frequently utilized in the formation and characterization of mixed micelles, particularly in enzymatic assays. For example, Palmitoyl Thio-PC has been employed as a substrate for measuring phospholipase A2 (PLA2) activity within a phospholipid:Triton X-100 mixed micelle system. Similarly, Diheptanoyl Thio-PC (1,2-bis(heptanoylthio)glycerophosphocholine) serves as a micellar substrate in PLA2 assays.

The formation of mixed micelles involves the co-assembly of different amphiphilic molecules, such as phospholipids and surfactants, in aqueous solutions. The properties of these mixed micelles, including their critical micelle concentration (CMC) and hydrodynamic volume, can be characterized using techniques like translational diffusion measurements. For instance, diffusion data for dihexanoyl phosphatidylcholine (DHPC) micelles indicate approximately 27 molecules per micelle and a CMC of 14 mM. The differences in translational diffusion rates observed for detergent and long-chain phospholipids in mixed micelles are attributed to rapid exchange between free and micelle-bound detergent. The thermodynamic principles governing mixed micelle formation, including synergistic interactions and the influence of surfactant hydrophobicity, are critical for understanding their behavior.

The use of this compound analogues in mixed micelle systems allows for the study of enzyme kinetics and substrate interactions in a physiologically relevant environment, providing insights into lipid metabolism and cellular signaling pathways.

Liposome and Vesicle Systems Incorporating this compound Analogues

This compound analogues and their unique properties are increasingly explored in the formulation of liposomes and vesicle systems, particularly for applications in drug delivery and membrane research nih.gov. Liposomes are artificial spherical vesicles composed of at least one lipid bilayer, formed by the self-assembly of non-toxic phospholipids in aqueous solutions. Their versatile nature allows for the encapsulation of both hydrophobic and hydrophilic drugs within their nonpolar bilayer regions and aqueous cores, respectively.

1,2-Hexanoylthiophosphotidylcholine and its analogues are investigated for their application in lipid nanoparticles, where their distinct characteristics can enhance encapsulation efficiency, stability, and the release profile of encapsulated therapeutic agents nih.gov. The incorporation of specific lipids, such as 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC), into liposomes is a common method for studying the properties of lipid bilayers.

The behavior of liposomes can be modulated by their lipid composition. For example, the inclusion of cholesterol in precursor vesicles can reduce the captured volume of interdigitation-fusion vesicles (IFVs) by interfering with interdigitation, although cholesterol can be incorporated after phospholipid sheets are formed with less compromise to captured volume. Similarly, the incorporation of substances like lipopolysaccharides into liposomal membranes has been shown to modulate their biological activity, suggesting that the precise composition of the lipid bilayer, including the presence of this compound analogues, can significantly impact the functional properties of these systems. The design of innovative liposomal nanocarriers can also involve incorporating thermoresponsive polymers into phospholipid bilayers, which can affect the physicochemical properties and stability of these systems, further demonstrating the importance of lipid composition in controlling vesicle behavior.

Advanced Research Applications and Methodological Innovations

Thiopc Analogues in Lipid Nanoparticle Design for Research Probes

The incorporation of lipids featuring thiol (-SH) groups on their surface is a key strategy in designing advanced lipid nanoparticles (LNPs) for research. These thiolated nanoparticles exhibit enhanced capabilities for delivering molecular cargo, such as mRNA or DNA, into cells for investigation. nih.govnih.gov The thiol moieties can interact with proteins on the cell surface, facilitating a process known as thiol-mediated uptake, which can improve the efficiency of cargo delivery by helping the nanoparticles escape from cellular compartments called endosomes. nih.gov This approach is critical for research probes aimed at studying intracellular pathways and gene function.

For instance, the inclusion of a dithiolane-containing lipidoid in an LNP formulation, termed SLNP, was shown to significantly boost mRNA delivery. This is achieved through a disulfide-thiol exchange reaction with cell surface thiols, which promotes direct entry of the mRNA into the cell's cytoplasm, bypassing the degradative endosomal pathway. nih.gov This method has demonstrated an 11-fold increase in mRNA transfection efficiency in laboratory settings. nih.gov

Strategies for Enhanced Encapsulation Efficiency in Research Systems

The efficiency with which a nanoparticle can load its cargo, known as encapsulation efficiency, is fundamental to its function as a research probe. The composition of the LNP, including the type of ionizable lipids, helper lipids, and cholesterol, plays a crucial role. regenhealthsolutions.infonih.gov While direct studies on this compound analogues' specific impact on encapsulation are emerging, the principles of LNP formulation provide clear strategies. High encapsulation efficiencies, often exceeding 80-90%, are achieved by optimizing the electrostatic interactions between positively charged ionizable lipids (at acidic formulation pH) and the negatively charged nucleic acid cargo. regenhealthsolutions.infomdpi.com

In one optimized formulation for creating CRISPR-based research probes, the specific ratio of lipid components (ionizable cationic lipid, phospholipid, cholesterol, and a maleimide-functionalized lipid-PEG) resulted in a plasmid DNA encapsulation efficiency of 84%. pnas.org The maleimide (B117702) group is specifically designed to react with thiol-modified oligonucleotides, creating a DNA shell on the nanoparticle surface that can enhance cellular uptake. pnas.org This demonstrates how functional groups, akin to the thiol in this compound analogues, can be integral to achieving high encapsulation while adding functionality.

| LNP Component | Molar Percentage (%) | Function | Resulting Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|

| Dlin-KC2-DMA | 50 | Ionizable Cationic Lipid | 84 | pnas.org |

| DOPC | 12.5 | Phospholipid (Helper) | ||

| Cholesterol | 35 | Structural Integrity | ||

| DPPE-PEG–maleimide | 2.5 | Functionalized PEG-Lipid |

Control of Cargo Release Profiles in Model Delivery Systems

This compound analogues and other thiol-containing lipids are instrumental in designing "stimuli-responsive" LNPs that release their cargo under specific conditions. nih.gov This is particularly useful in research models for studying cellular environments. The unique chemistry of sulfur allows for the creation of disulfide cross-links on the nanoparticle surface. These links are stable in typical extracellular environments but can be broken in the presence of reducing agents like glutathione (B108866), which is found in higher concentrations inside cells. nih.gov

Research has demonstrated that polymer-coated LNPs with disulfide cross-linkers released 76% of their encapsulated contents when exposed to cytosolic concentrations of glutathione. nih.gov In contrast, exposure to plasma levels of glutathione did not trigger release. This redox-triggered mechanism provides a powerful tool for ensuring that a research probe releases its cargo only after it has entered a cell, allowing for more precise experimental control. nih.gov

| Stimulus | Condition | Cargo Released (%) | Reference |

|---|---|---|---|

| Glutathione (Cytosolic Conc.) | Simulated Intracellular Environment | 76 | nih.gov |

| Glutathione (Plasma Conc.) | Simulated Extracellular Environment | Minimal / No Release | nih.gov |

| Glutathione + Ultrasound (3 MHz) | Simulated Intracellular + Physical Trigger | 96 | nih.gov |

Development of Biosensors and Biochips Utilizing this compound Analogues

The ability of this compound analogues to form stable, oriented monolayers on surfaces makes them highly suitable for the development of biosensors and biochips. dynamic-biosensors.comnih.gov These platforms are miniaturized devices that can perform numerous biochemical reactions simultaneously, enabling high-throughput analysis for research and diagnostics. digit-biotech.eumdpi.com The thiol group provides a robust anchor for immobilizing biomolecules onto a conductive support, which is the foundational step in creating a functional biosensor. nih.gov

Enzymatic Activity Detection in Miniaturized Biosensing Platforms

This compound analogues can be used to create specific substrates for enzymes on a biochip surface. When an enzyme interacts with its substrate, it can trigger a detectable change, such as a shift in electrical signal or light emission. nih.govresearchgate.net This principle is used to build miniaturized platforms for studying enzyme kinetics and activity. For example, activity-based protein profiling (ABPP) uses chemical probes that covalently bind to the active site of enzymes, allowing researchers to measure the functional state of entire enzyme families directly in complex biological samples. nih.gov

In one innovative approach, a nano-reactor made of mesoporous silicon was developed to isolate enzymes and quantify their reaction products in real-time without labels. researchgate.net The system traps the enzyme in a layer with large pores, while smaller digested product fragments diffuse into a second layer with smaller pores. This infiltration changes the optical properties of the second layer, providing a direct, real-time measurement of enzymatic activity. researchgate.net Thiol-based surface chemistry is critical for attaching the necessary components to such silicon platforms.

Surface Chemistry and Interaction Studies for Biochip Applications

The success of a biochip depends critically on its surface chemistry, which must immobilize probe molecules (like DNA or proteins) while maintaining their biological function and minimizing non-specific binding. mdpi.com Thiol chemistry offers a powerful method for covalent attachment of biomolecules to surfaces, often gold or silicon-based. dynamic-biosensors.comnih.gov This method allows for precise control over the orientation and density of the immobilized molecules, which is crucial for reliable and sensitive detection. mdpi.com

For example, switchSENSE® biochips use DNA nanolevers functionalized with thiol-reactive linkers to attach capture molecules to microelectrodes. dynamic-biosensors.com This approach allows for easy and repeatable functionalization of the chip surface. The robust, covalent bond formed via thiol chemistry ensures that the probes are stably attached during the experiment, while also allowing for controlled regeneration of the sensor surface. dynamic-biosensors.com This level of control is essential for studying molecular interactions with high precision.

This compound Analogues as Tools for Studying Cellular Lipid Metabolism Pathways

Lipids are not just structural components of cells; they are also key players in energy metabolism and cell signaling. nih.gov Synthetic lipid analogues, including those with thio-modifications, serve as powerful research tools to trace the metabolic fate of lipids within cells. By replacing natural lipids with these analogues, scientists can study their distribution, degradation, and incorporation into other molecules. nih.gov

Studies using synthetic alkyl analogs of lysophosphatidylcholine, a related class of lipid molecules, have shown that these compounds have a much longer half-life in the body compared to their natural counterparts (days versus minutes). nih.gov This increased stability allows researchers to track their metabolic pathways more effectively. The research demonstrated that these analogues were slowly broken down and their hydrophobic parts were incorporated into other lipids like neutral lipids and phosphatidylcholine. nih.gov This type of tracer study, enabled by the unique chemical properties of the analogues, provides crucial insights into the complex web of lipid metabolism, which is often altered in disease states. nih.gov

Future Directions and Emerging Research Avenues in Thiopc Analogue Studies

Exploration of Novel Thiopc Chemical Space and Derivatization

The chemical versatility of this compound analogues offers substantial opportunities for expanding their utility through novel synthesis and derivatization strategies. Current research has already demonstrated the chiral synthesis of dithiolester analogues of phosphatidylcholine, highlighting the precision achievable in their construction caymanchem.com. The primary focus in this area will involve:

Tailoring Acyl Chain and Headgroup Modifications: Developing this compound analogues with varied acyl chain lengths, degrees of saturation, and different polar headgroups. These modifications can influence substrate specificity for particular PLA2 isoforms, alter membrane integration properties, and modulate their interaction with other biomolecules. For instance, while Diheptanoyl Thio-PC is a commonly used substrate, analogues like Heptanoyl Thio-PC (with an ether-linked saturated C16 moiety at the sn-1 position) show different enzymatic activities, suggesting that subtle structural changes can significantly impact function caymanchem.com.

Incorporation of Reporter Tags: Synthesizing this compound derivatives with integrated fluorescent, radioactive, or affinity tags. This would enable their use as advanced probes for real-time tracking of enzyme activity in complex biological matrices, including live cells and in vivo systems. The development of fluorescently labeled cysteine analogues for tracking nitric oxide dynamics provides a precedent for such probe design chinesechemsoc.org.

Design of Enzyme Modulators: Beyond being substrates, novel this compound analogues could be designed as specific inhibitors or activators of phospholipases, offering new avenues for pharmacological intervention. An example is Thioetheramide PC, a 1-thio-sn-glycero-3-phosphocholine that functions as a reversible inhibitor of secretory phospholipase A2, demonstrating the potential for Thio-PC derivatives to act as enzyme modulators nih.gov.

These derivatization efforts aim to create a diverse library of this compound compounds with finely tuned physicochemical and biological properties, expanding their application beyond simple colorimetric assays.

Application of Advanced Spectroscopic and Imaging Techniques to this compound Systems

While conventional spectrophotometric assays are widely used for this compound, the application of advanced spectroscopic and imaging techniques promises to unlock deeper insights into their behavior and interactions.

Enhanced Spectroscopic Characterization: Employing techniques such as high-resolution mass spectrometry (HRMS) for precise structural elucidation and identification of this compound analogues and their enzymatic cleavage products in complex biological samples iitm.ac.inresearchgate.net. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D-NMR and solid-state NMR, can provide detailed conformational information of this compound within membrane environments or when bound to enzymes, offering insights into their dynamics and interactions iitm.ac.in.

Fluorescence and Single-Molecule Imaging: Developing this compound probes with optimized fluorophores for sensitive, real-time detection of PLA2 activity in cellular contexts. This could involve techniques like fluorescence correlation spectroscopy (FCS) or single-molecule localization microscopy (SMLM) to observe individual enzymatic events or probe diffusion within membranes researchgate.net.

Hyperspectral and Mass Spectrometry Imaging: Exploring the use of imaging techniques like hyperspectral imaging or mass spectrometry imaging (MSI) to visualize the spatial distribution and activity of this compound probes or their metabolites within tissues or cellular compartments. MSI, particularly MALDI-MSI, has shown significant progress in spatial resolution for mapping food constituents and contaminants, a capability that could be adapted for biological systems researchgate.net. These techniques could provide unprecedented spatial and temporal resolution for studying lipid signaling pathways.

These advanced techniques will enable a more comprehensive understanding of this compound's molecular behavior and its role in biological processes.

Computational Modeling and Simulation of this compound Interactions

Computational methodologies are becoming indispensable for predicting and understanding the complex interactions of chemical compounds within biological systems. For this compound, computational modeling offers powerful tools to complement experimental studies.

Molecular Dynamics (MD) Simulations: Performing MD simulations to investigate the dynamic interactions between this compound analogues and PLA2 enzymes at an atomic level. These simulations can elucidate binding mechanisms, identify key residues involved in substrate recognition and catalysis, and predict conformational changes in both the enzyme and the lipid upon binding and hydrolysis mghpcc.orgnih.govmdpi.complos.org.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: Utilizing hybrid QM/MM methods to model the transition states and energy landscapes of the thioester bond hydrolysis by PLA2, providing mechanistic insights into the enzymatic reaction mghpcc.org.

Density Functional Theory (DFT) Calculations: Applying DFT to predict the electronic properties, reactivity, and spectroscopic characteristics of novel this compound structures, guiding the rational design of new analogues with desired properties mghpcc.org.

In Silico Screening and Drug Design: Employing computational screening methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, to identify potential this compound analogues with enhanced specificity for particular PLA2 isoforms or with inhibitory properties nih.govnumberanalytics.com. This can accelerate the discovery of new probes or therapeutic leads by predicting their interactions with target enzymes.

Computational modeling will play a crucial role in rationalizing experimental observations and guiding the synthesis of next-generation this compound compounds.

Integration of this compound Chemistry into Systems Biology and Omics Research

The "omics revolution" has transformed biological research, shifting from single-molecule studies to comprehensive, high-throughput analyses of entire biological systems mdpi.comspectroscopyonline.com. Integrating this compound chemistry into systems biology and omics research holds significant promise.

High-Throughput Screening (HTS) Platforms: Developing this compound-based assays for high-throughput screening of PLA2 modulators (inhibitors or activators) in a systems-level context. This would enable the rapid identification of compounds that affect lipid signaling pathways, which are implicated in various diseases researchgate.net.

Multi-Omics Data Integration: Combining data obtained from this compound-based assays (e.g., PLA2 activity) with other omics datasets, such as genomics, transcriptomics, and proteomics. This integrative approach can reveal complex molecular mechanisms, identify novel biomarkers, and provide a holistic understanding of how lipid-mediated processes contribute to cellular function and disease pathogenesis numberanalytics.commdpi.comfrontiersin.orgnih.gov. For example, correlating PLA2 activity with gene expression changes in specific cell types during disease progression.

Probing Cellular Pathways: Designing this compound analogues that can act as specific tools to perturb or report on particular lipid-related cellular pathways, allowing for a deeper understanding of their roles in systems biology.

By integrating this compound chemistry with advanced omics and computational approaches, researchers can move towards a more comprehensive and predictive understanding of lipid biology and its broader implications in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.